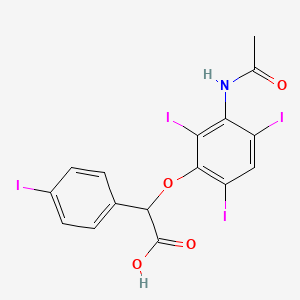
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid is a complex organic compound that contains multiple iodine atoms. Compounds with such structures are often used in medical imaging, particularly in radiographic contrast agents due to their high atomic number, which enhances the contrast of images.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid typically involves multiple steps, including iodination, acylation, and coupling reactions. The starting materials might include phenolic compounds and iodine sources. Reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical reactors where the reactions are optimized for efficiency and cost-effectiveness. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with the desired purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group.
Reduction: Reduction reactions might target the iodine atoms, potentially leading to deiodination.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could lead to deiodinated derivatives.
科学研究应用
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a diagnostic tool.
Medicine: Employed in radiographic imaging to enhance contrast in X-ray and CT scans.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action for this compound, particularly in medical imaging, involves its ability to absorb X-rays due to the presence of iodine atoms. This absorption enhances the contrast of images, allowing for better visualization of internal structures. The molecular targets and pathways involved are primarily related to its physical properties rather than biochemical interactions.
相似化合物的比较
Similar Compounds
Iodixanol: Another iodinated contrast agent used in medical imaging.
Iohexol: Widely used in radiographic procedures.
Iopamidol: Known for its use in enhancing contrast in diagnostic imaging.
Uniqueness
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid is unique due to its specific structure, which may offer advantages in terms of solubility, stability, and imaging contrast compared to other compounds.
属性
CAS 编号 |
23189-41-5 |
|---|---|
分子式 |
C16H11I4NO4 |
分子量 |
788.88 g/mol |
IUPAC 名称 |
2-(3-acetamido-2,4,6-triiodophenoxy)-2-(4-iodophenyl)acetic acid |
InChI |
InChI=1S/C16H11I4NO4/c1-7(22)21-13-10(18)6-11(19)15(12(13)20)25-14(16(23)24)8-2-4-9(17)5-3-8/h2-6,14H,1H3,(H,21,22)(H,23,24) |
InChI 键 |
OVBGWMWVKZKMSD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C(=C(C=C1I)I)OC(C2=CC=C(C=C2)I)C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)

![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
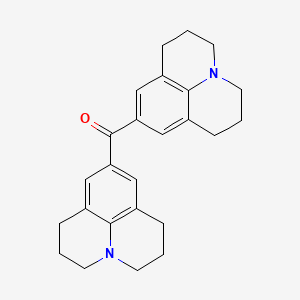
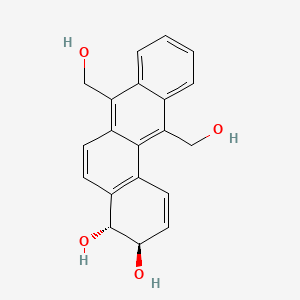

![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)


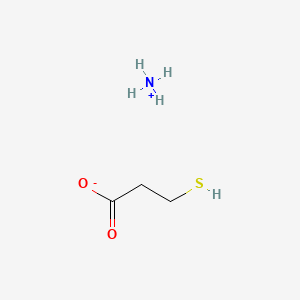
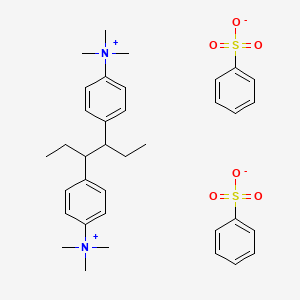
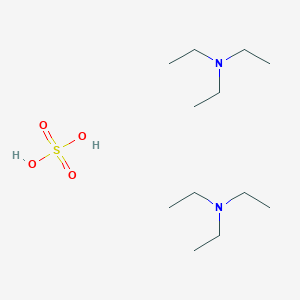
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
